molecular formula C14H20N4S B2951147 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione CAS No. 440334-03-2

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione

Cat. No. B2951147
CAS RN: 440334-03-2
M. Wt: 276.4
InChI Key: OCRGVHSQOIGXJD-UHFFFAOYSA-N
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Description

The compound “4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione” is a derivative of quinazoline, a class of organic compounds that are nitrogen-containing heterocycles . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolinone derivatives, which are structurally similar to quinazoline, can be synthesized through various methods . For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air, a process known as the Niementowski reaction . Another method involved the preparation of 2-styryl-4(3H)-quinazolinone derivatives using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused heterocyclic system . This structure is a key factor in the diverse set of biological activities exhibited by these compounds, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and depend on the specific substitution patterns of the ring system . For example, amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) is a common approach . In this process, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structure and substitution patterns . For instance, the yields of synthesized quinazoline-2,4-diones were found to be in the range of 30-65% .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in tumor growth and proliferation. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are approved for treating lung and pancreatic cancers . The thione moiety in 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione could potentially enhance its binding affinity to kinases, making it a valuable scaffold for developing new anticancer agents.

Antibacterial Agents

The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline derivatives exhibit a broad spectrum of antibacterial activity. Their structure allows for the creation of novel molecules that can combat resistant bacteria strains . The diethylaminoethyl side chain in the compound may be modified to target specific bacterial enzymes or pathways, contributing to the development of new antibacterial drugs.

Analgesic and Anti-Inflammatory Agents

Quinazolines are known to possess analgesic and anti-inflammatory activities. They can modulate pain perception and inflammatory responses in the body. Some quinazoline compounds have shown substantial activity in animal models of visceral and inflammatory pain . The compound’s structure could be optimized to enhance its analgesic and anti-inflammatory properties, making it a candidate for pain management research.

Antidiabetic Activity

Quinazoline derivatives have been identified as potential antidiabetic agents. They can inhibit enzymes like α-glucosidase, which is crucial for carbohydrate digestion. This inhibition helps in controlling postprandial blood glucose levels. Certain quinazoline derivatives have exhibited α-glucosidase inhibitory activity, suggesting that 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione could be explored for its antidiabetic applications .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives depend on their specific structure and biological activity. While some quinazoline derivatives have been approved as drugs, such as prazosin and doxazosine, others may have potential toxic effects . Therefore, it is crucial to thoroughly evaluate the safety profile of each specific quinazoline derivative.

properties

IUPAC Name

4-[2-(diethylamino)ethylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-3-18(4-2)10-9-15-13-11-7-5-6-8-12(11)16-14(19)17-13/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRGVHSQOIGXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione

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